molecular formula C13H17NO2 B12857504 3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one

3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one

Cat. No.: B12857504
M. Wt: 219.28 g/mol
InChI Key: KXIKEHVADCLNQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one is an organic compound that features a benzylamino group attached to a dihydrofuranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one typically involves the reaction of benzylamine with a suitable precursor that contains the dihydrofuranone structure. One common method is the condensation reaction between benzylamine and 4,4-dimethyl-2-oxobutanoic acid under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzylamino group, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as alcohols or amines.

    Substitution: Substituted benzylamino derivatives with various functional groups.

Scientific Research Applications

3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, modulating their activity. The dihydrofuranone ring may also play a role in the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Benzylamine: A simpler compound with a benzyl group attached to an amine.

    4,4-Dimethyldihydrofuran-2(3H)-one: The core structure without the benzylamino group.

    N-Benzyl-3-aminopropan-1-ol: A related compound with a similar benzylamino group but different core structure.

Uniqueness

3-(Benzylamino)-4,4-dimethyldihydrofuran-2(3H)-one is unique due to the combination of the benzylamino group and the dihydrofuranone ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

3-(benzylamino)-4,4-dimethyloxolan-2-one

InChI

InChI=1S/C13H17NO2/c1-13(2)9-16-12(15)11(13)14-8-10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3

InChI Key

KXIKEHVADCLNQL-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C1NCC2=CC=CC=C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.